molecular formula C28H41ClN8O8 B1447682 Boc-gln-gly-arg-amc hcl CAS No. 133448-21-2

Boc-gln-gly-arg-amc hcl

Cat. No. B1447682
CAS RN: 133448-21-2
M. Wt: 653.1 g/mol
InChI Key: BLJIQVVJEMIKHP-HLRBRJAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-gln-gly-arg-amc hcl” is also known as “Boc-QGR-AMC”. It is a fluorogenic substrate for coagulation factor XIIa and trypsin . It is a synthetic compound with a molecular weight of 653.14 .


Molecular Structure Analysis

The molecular formula of “Boc-gln-gly-arg-amc hcl” is C28H41ClN8O8 . The IUPAC name is tert-butyl N-[(2S)-5-amino-1-[[2-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride .


Physical And Chemical Properties Analysis

“Boc-gln-gly-arg-amc hcl” has a molecular weight of 653.14 . It is recommended to be stored at temperatures below -15°C .

Relevant Papers

  • “Kinetic investigation of soybean trypsin-like enzyme catalysis” by M.Nishikata, J. Biochem. (Tokyo), 97, 1001 (1985) .
  • “Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin” by S.Kawabata et al., Eur. J. Biochem., 172, 17 (1988) .

Scientific Research Applications

Coagulation Research

Boc-QGR-AMC: is a fluorogenic substrate used extensively in coagulation research. It serves as a substrate for coagulation factor XIIa and trypsin , enzymes that play a critical role in the blood coagulation cascade . By quantifying the enzymatic activity of these factors, researchers can better understand disorders related to abnormal clotting.

Enzyme Kinetics

In the study of enzyme kinetics, Boc-QGR-AMC is utilized to measure the reaction rates of trypsin-like serine proteases. The cleavage of this compound by the enzyme releases a fluorescent signal, which can be measured to determine the enzyme’s activity under various conditions .

Drug Development

This compound is instrumental in the development of new anticoagulant drugs. By serving as a synthetic substrate for key enzymes, it allows for the screening of potential inhibitors that could modulate the coagulation process, leading to therapeutic applications .

Cancer Research

Boc-QGR-AMC: can be used to monitor the activity of proteases in cancer cells. Proteases like trypsin are often upregulated in cancerous tissues, and their activity correlates with tumor progression and metastasis. Monitoring these enzymes’ activity can provide insights into the mechanisms of cancer proliferation .

Diagnostic Assays

In diagnostic assays, Boc-QGR-AMC is used to detect the presence and activity of trypsin-like enzymes in biological samples. This can be particularly useful in diagnosing diseases where protease activity is a biomarker, such as certain pancreatic disorders .

Hematology

In hematology, researchers use Boc-QGR-AMC to study various blood disorders, including hemophilia and thrombosis. By assessing the activity of coagulation factors, they can gain a deeper understanding of these conditions and develop targeted treatments .

Biochemical Pathway Analysis

Boc-QGR-AMC: aids in mapping biochemical pathways involving serine proteases. By tracking the enzymatic cleavage of this substrate, scientists can elucidate the roles of these enzymes in various physiological and pathological processes .

Educational Purposes

Lastly, Boc-QGR-AMC is used in academic settings for educational purposes. It helps students learn about enzyme-substrate interactions and the principles of fluorescence-based assays, providing a hands-on experience in biochemistry and molecular biology laboratories .

Mechanism of Action

“Boc-gln-gly-arg-amc hcl” acts as a fluorogenic substrate for coagulation factor XIIa and trypsin .

properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H/t18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJIQVVJEMIKHP-HLRBRJAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-gln-gly-arg-amc hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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